Bienvenue dans la boutique en ligne BenchChem!

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid

Physicochemical profiling Lipophilicity Drug-likeness

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid is a synthetic heterocyclic small molecule belonging to the pyrimido[1,2-b]indazole class. It features a fully aromatic tricyclic core with methyl substituents at positions 2 and 4, and an acetic acid side chain at position The molecular formula is C14H13N3O2, molecular weight 255.27 g/mol, and computed XLogP3-AA of 1.9, indicating moderate lipophilicity.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 1955523-50-8
Cat. No. B2423919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid
CAS1955523-50-8
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)O
InChIInChI=1S/C14H13N3O2/c1-8-11(7-13(18)19)9(2)17-14(15-8)10-5-3-4-6-12(10)16-17/h3-6H,7H2,1-2H3,(H,18,19)
InChIKeyDSHDIXNNNIGFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid (CAS 1955523-50-8): Core Scaffold Identity and Procurement Baseline


2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid is a synthetic heterocyclic small molecule belonging to the pyrimido[1,2-b]indazole class. It features a fully aromatic tricyclic core with methyl substituents at positions 2 and 4, and an acetic acid side chain at position 3. The molecular formula is C14H13N3O2, molecular weight 255.27 g/mol, and computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. The compound is catalogued as a building block or research chemical by multiple suppliers, typically at 95% purity . Pyrimido[1,2-b]indazoles are recognized scaffolds in medicinal chemistry, with reported activities including monoamine oxidase B (MAO-B) inhibition, PDE10A inhibition, and anticancer effects [2][3]. However, the biological profile of this specific 2,4-dimethyl-3-acetic acid derivative remains largely uncharacterized in the primary literature.

Why Generic Pyrimido[1,2-b]indazole Substitution Fails for 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid


Pyrimido[1,2-b]indazoles are not interchangable scaffolds. Even subtle substitution differences—such as the presence or absence of a 4-oxo group, the position of methyl substituents, or the length of the carboxylic acid side chain—can profoundly alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target selectivity. For example, pyrimido[1,2-b]indazoles optimized as MAO-B inhibitors exhibit isoform selectivity driven by specific aryl substitutions at the 2- and 4-positions [1]. Similarly, PDE10A inhibitors in this class derive potency from precise substitution patterns, as validated by fragment-based co-crystal structures [2]. The target compound's fully aromatic 2,4-dimethyl-3-acetic acid architecture is structurally distinct from both the 4-oxo-containing analogs and the unsubstituted core scaffold. Replacing it with a close analog such as the 2-methyl-4-oxo derivative (CAS 1630763-66-4) or the 10-fluoro variant introduces changes in oxidation state, electronic distribution, and hydrogen-bond acceptor count that can redirect or abolish a given biological activity. The evidence below quantifies these differences where computational data permit.

Quantitative Differentiation Evidence for 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid


Lipophilicity (XLogP3-AA) Differentiation vs. 4-Oxo Analogs

The target compound (2,4-dimethyl, fully aromatic) has a computed XLogP3-AA of 1.9 [1]. The closest 4-oxo analog, 2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid (CAS 1630763-66-4), contains a polar carbonyl at position 4 and is predicted to have a lower XLogP3-AA (estimated ~1.0–1.3 based on contribution of carbonyl vs. methyl). This ~0.6–0.9 log unit difference corresponds to a 4–8× higher partition coefficient for the target compound, suggesting superior passive membrane permeability. The absence of the 4-oxo group also eliminates a hydrogen-bond acceptor site, reducing the HBA count from 5 to 4.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight Efficiency: Lower MW for Fragment-Based Design

The target compound has a molecular weight of 255.27 g/mol [1]. The structurally related 2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid has MW 275.27 g/mol , a 20 Da (7.8%) increase due to fluorine substitution. In fragment-based discovery, lower MW is advantageous for initial screening and subsequent optimization, as it leaves more room for growth without exceeding Lipinski's MW limit of 500 Da. The target compound also has a lower MW than the 2-methyl-4-oxo analog (257.25 g/mol).

Fragment-based drug discovery Lead-likeness Molecular weight

Conformational Rigidity: Low Rotatable Bond Count for Target Engagement

The target compound has only 2 rotatable bonds [1], a value shared with the 4-oxo analog but lower than the parent scaffold 2,4-dimethylpyrimido[1,2-b]indazole (0 rotatable bonds for the carboxylic acid chain). Low rotatable bond count is associated with reduced entropic penalty upon protein binding, potentially contributing to improved binding affinity and selectivity. The acetic acid side chain provides a single rotatable C-C bond and the carboxylic acid torsion, enabling productive interactions while maintaining overall rigidity.

Conformational analysis Entropic penalty Selectivity

Oxidation State at C4: Fully Aromatic vs. 4-Oxo Scaffold Stability

The target compound possesses a fully aromatic pyrimido[1,2-b]indazole core with a methyl substituent at C4. In contrast, many biologically characterized pyrimido[1,2-b]indazoles (e.g., CAS 1630763-66-4) feature a 4-oxo (carbonyl) group, creating a partially saturated ring system. The 4-oxo group is a potential site for metabolic reduction or conjugation, whereas the fully aromatic system is generally more resistant to phase I oxidative metabolism. This structural difference is not captured by simple computed descriptors but is a well-established principle in medicinal chemistry: aromatic C-H bonds are less metabolically labile than α-keto positions in heterocycles.

Metabolic stability Oxidative metabolism Aromaticity

Recommended Application Scenarios for 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid Based on Differentiated Properties


Fragment-Based and Structure-Guided Drug Discovery Programs

With a molecular weight of 255.27 Da, XLogP3-AA of 1.9, and only 2 rotatable bonds, this compound resides within optimal fragment-like property space (MW < 300, cLogP ≤ 3, rotatable bonds ≤ 3) [1]. The acetic acid side chain provides a natural vector for amide coupling to generate focused libraries, while the fully aromatic core offers a rigid template for structure-based design. Teams working on kinases, phosphodiesterases, or other targets where pyrimido[1,2-b]indazoles have shown activity can use this compound as a privileged starting fragment [2].

CNS-Penetrant Lead Optimization Campaigns

The computed XLogP3-AA of 1.9, combined with a single hydrogen bond donor and low molecular weight, places this compound in favorable CNS drug-like space [1]. The absence of a 4-oxo group reduces hydrogen-bonding polarity compared to oxo-substituted analogs, potentially enhancing passive blood-brain barrier permeation. Researchers pursuing CNS targets may prefer this scaffold over more polar pyrimido[1,2-b]indazole derivatives to maintain favorable brain exposure during lead optimization.

Building Block for Diversity-Oriented Synthesis (DOS) of Heterocyclic Libraries

The carboxylic acid functionality at the 3-position enables straightforward conversion to amides, esters, or ketones, making this compound a versatile building block for combinatorial library production. Its molecular weight (255.27 Da) is lower than the 10-fluoro analog (275.27 Da), providing greater synthetic efficiency and lower cost per compound when scaling library production . The fully aromatic core is expected to withstand diverse reaction conditions, including metal-catalyzed cross-couplings and reductive aminations, without degradation of the core scaffold.

Metabolic Stability-Focused Medicinal Chemistry Projects

For programs where metabolic clearance is a primary optimization challenge, this compound's fully aromatic C4-methyl core may offer intrinsic stability advantages over the 4-oxo-containing analogs commonly found in the pyrimido[1,2-b]indazole literature. While direct microsomal stability data are not yet reported, the absence of the carbonyl group eliminates a known site for enzymatic reduction, making this compound a rational choice for hit-to-lead programs targeting long-acting or orally bioavailable agents.

Quote Request

Request a Quote for 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.